molecular formula C12H12N4O2 B1439637 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one CAS No. 1030103-68-4

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No. B1439637
M. Wt: 244.25 g/mol
InChI Key: SPHFRCNQQCHGFF-UHFFFAOYSA-N
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Description

The compound “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one” is a complex organic molecule that contains several functional groups and structural features. It has an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of structure is often found in various pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, an amino group attached to this ring, and a phenylpyrrolidin-2-one moiety. The exact three-dimensional structure would need to be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, particularly at the amino group. They can undergo acylation, alkylation, and other reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we would expect it to have the properties typical of oxadiazole derivatives, such as a relatively high melting point and good stability .

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole bearing compounds, including 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one, have garnered significant interest in scientific research due to their diverse biological activities. These compounds have been synthesized and tested for various biological properties, such as butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are involved in the binding and stabilization of these compounds in the BChE active site (Khalid et al., 2016).

Application in Polymer-Drug Conjugates

Oxadiazole-functionalized polymers have been investigated for use in biomedical applications, specifically drug delivery. For instance, a polymer–drug conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) with 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole, exhibiting antimicrobial and antifungal activity, was synthesized. This conjugate copolymer showed potential for use in the crystallization of CaCO3 particles, indicating its applicability in biomedical fields (Damaceanu et al., 2012).

Antimicrobial and Antifungal Activities

Oxadiazole derivatives have been reported for their wide spectrum of activities, including antimicrobial and antifungal properties. Various studies have synthesized and characterized these compounds, demonstrating significant activity against different bacterial and fungal strains. This makes them excellent candidates for developing new antimicrobial agents (Yata & Talagadadivi, 2014).

Anticancer Potential

There is growing interest in the anticancer activities of 1,3,4-oxadiazole derivatives. Studies have synthesized and tested these compounds for their efficacy against various cancer cell lines. The molecular structure of these compounds plays a crucial role in determining their biological activity and potential as anticancer agents (Redda & Gangapuram, 2007).

Future Directions

The future directions for research on this compound could include further studies to determine its biological activity and potential uses. Given the wide range of activities observed for oxadiazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-12-15-14-11(18-12)8-6-10(17)16(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHFRCNQQCHGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one
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4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one
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4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one

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